

# Characterizing Lipid Nanoparticle Size and Polydispersity: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NULL

Cat. No.: B1181182

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lipid nanoparticles (LNPs) have emerged as a critical delivery vehicle for a range of therapeutics, most notably for mRNA vaccines.[1] The physicochemical properties of LNPs, particularly their size and polydispersity, are critical quality attributes (CQAs) that significantly influence their stability, efficacy, and safety.[2][3] Precise and reliable characterization of these parameters is therefore essential throughout the research, development, and manufacturing of LNP-based drug products.[4]

This document provides detailed application notes and protocols for the key techniques used to characterize the size and polydispersity of lipid nanoparticles. These methodologies are essential for ensuring product quality, consistency, and performance.[5]

## Core Concepts: Size, Distribution, and Polydispersity

The particle size of LNPs affects their biodistribution, cellular uptake, and overall therapeutic effect.[6][7] The polydispersity index (PDI) is a measure of the broadness of the particle size distribution.[8] A lower PDI value (typically < 0.3) indicates a more monodisperse and homogenous population of nanoparticles, which is generally desirable for pharmaceutical applications.[1][2]

## Key Characterization Techniques

Several analytical techniques are employed to measure LNP size and polydispersity. The most common and complementary methods are Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Size Exclusion Chromatography (SEC).[9][10] The choice of technique often depends on the specific information required and the stage of development.[9]

## Data Presentation: A Comparative Overview

The following table summarizes typical quantitative data obtained from DLS, NTA, and SEC for LNP characterization.

| Parameter                 | Dynamic Light Scattering (DLS)                 | Nanoparticle Tracking Analysis (NTA)           | Size Exclusion Chromatography (SEC) with MALS   |
|---------------------------|--|--|---|
| Primary Measurement       | Z-average Mean Hydrodynamic Diameter           | Mode and Mean Hydrodynamic Diameter            | Radius of Gyration                              |
| Polydispersity Metric     | Polydispersity Index (PDI)                     | Size Distribution Width (e.g., SD, Span)       | Peak Width/Symmetry                             |
| Typical LNP Size Range    | 50 - 200 nm[10]                                | 40 - 1000 nm                                   | 60 - 140 nm[11]                                 |
| Typical PDI/Distribution  | < 0.3 for homogenous samples[2]                | Provides high-resolution size distribution[12] | Can resolve different size populations[11]      |
| Concentration Measurement | Relative intensity, not absolute concentration | Particle concentration (particles/mL)[13]      | Can be coupled with detectors for concentration |

## Experimental Protocols

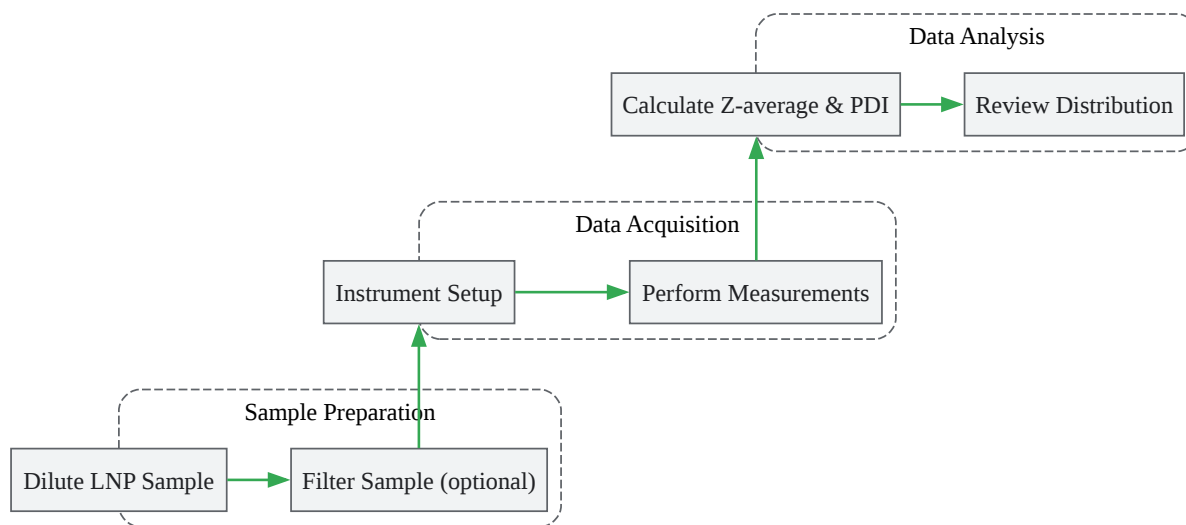
### Dynamic Light Scattering (DLS)

DLS is a widely used technique that measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension.[5][12] The rate of these fluctuations is related

to the particle size.

## Methodology

- Sample Preparation:
  - Dilute the LNP suspension with an appropriate buffer (e.g., 1x PBS) to a suitable concentration. The optimal concentration will depend on the instrument and sample but should be sufficient to obtain a stable signal without causing multiple scattering events. A 50-fold dilution is a common starting point.[\[14\]](#)
  - Ensure the sample is well-mixed and free of air bubbles.
  - Filter the sample through a low-binding syringe filter (e.g., 0.22  $\mu\text{m}$ ) if large aggregates are suspected.
- Instrument Setup:
  - Set the instrument to the correct temperature, typically 25°C.[\[14\]](#)
  - Input the viscosity and refractive index of the dispersant (buffer).
  - Select an appropriate measurement angle (e.g., 173° for backscatter).
- Data Acquisition:
  - Equilibrate the sample in the instrument for 1-2 minutes to ensure temperature stability.
  - Perform multiple measurements (e.g., 3-5 runs) of 10-20 seconds each to assess reproducibility.[\[14\]](#)
- Data Analysis:
  - The instrument software will calculate the Z-average mean hydrodynamic diameter and the Polydispersity Index (PDI) using the cumulants analysis.
  - Examine the size distribution report to identify the presence of multiple populations.



[Click to download full resolution via product page](#)

*Workflow for Dynamic Light Scattering (DLS) analysis of LNPs.*

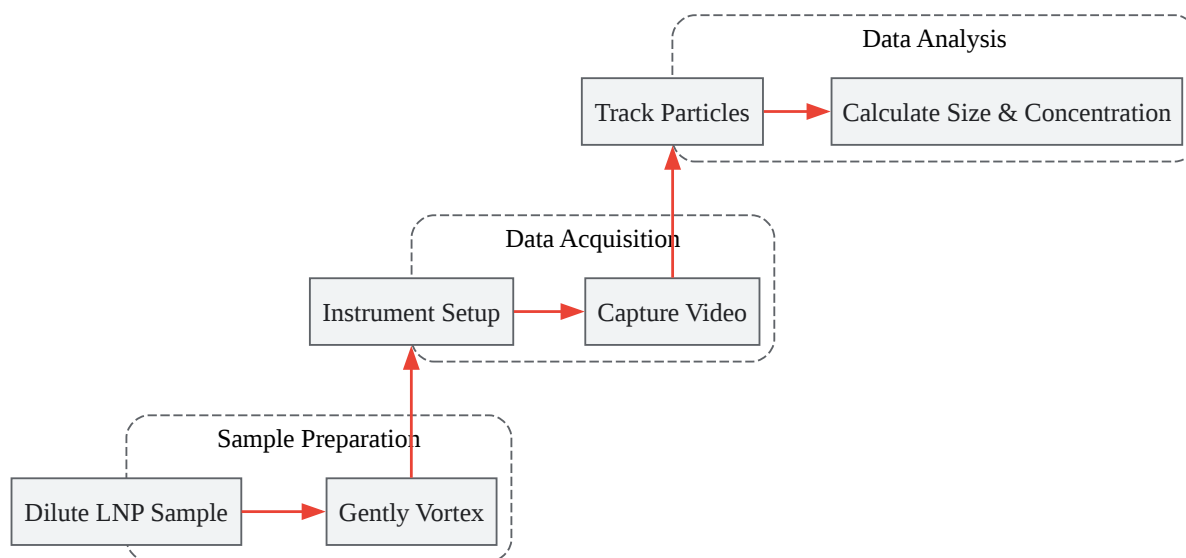
## Nanoparticle Tracking Analysis (NTA)

NTA visualizes and tracks the Brownian motion of individual nanoparticles in real-time through a laser-illuminated microscope.[12] By tracking the movement of each particle, a high-resolution particle size distribution and concentration can be determined.[13]

### Methodology

- Sample Preparation:
  - Dilute the LNP sample in an appropriate buffer to achieve the optimal particle concentration for the instrument (typically  $10^7$  to  $10^9$  particles/mL). This often requires a higher dilution factor than for DLS.
  - Ensure the diluent is filtered and degassed to minimize background scattering.

- Vortex the sample gently to ensure homogeneity.
- Instrument Setup:
  - Prime the sample chamber with the diluent to ensure no air bubbles are present.
  - Adjust the camera focus and detection threshold to clearly visualize the nanoparticles.
- Data Acquisition:
  - Inject the diluted LNP sample into the flow cell.
  - Capture a video of the particle movement for a defined period (e.g., 60 seconds). It is recommended to capture multiple videos at different locations within the sample chamber.
- Data Analysis:
  - The NTA software analyzes the video to track the trajectory of each particle.
  - The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of each tracked particle.
  - The software generates a particle-by-particle size distribution and provides a concentration measurement.



[Click to download full resolution via product page](#)

*Workflow for Nanoparticle Tracking Analysis (NTA) of LNPs.*

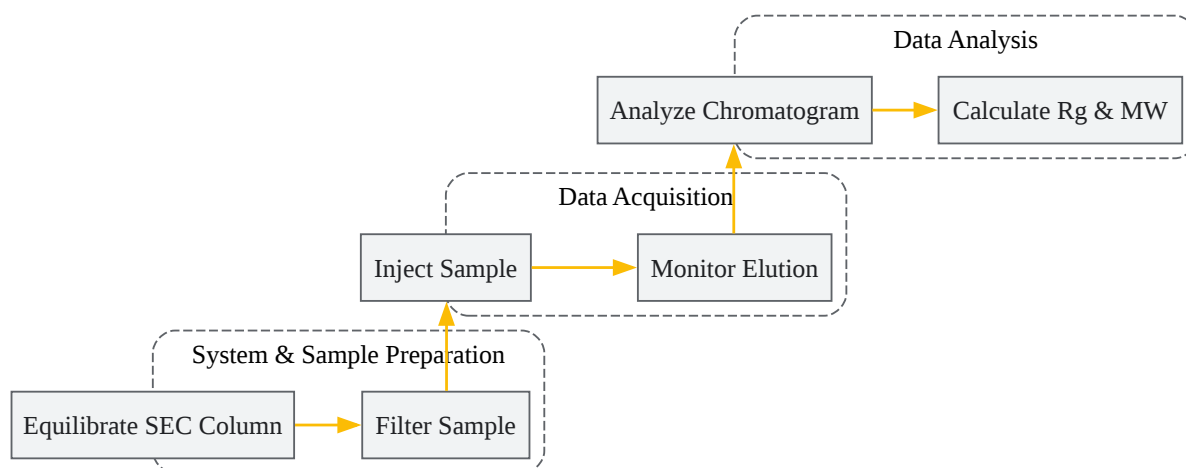
## Size Exclusion Chromatography (SEC)

SEC separates particles based on their size as they pass through a column packed with a porous stationary phase.[11] Larger particles elute first, as they are excluded from the pores, while smaller particles have a longer path and elute later.[15] When coupled with detectors like Multi-Angle Light Scattering (MALS), SEC can provide detailed information about size distribution and molecular weight.[11]

### Methodology

- System Preparation:
  - Equilibrate the SEC column with a filtered and degassed mobile phase (e.g., PBS) at a constant flow rate until a stable baseline is achieved for all detectors.

- Sample Preparation:
  - The LNP sample may not require dilution if the concentration is within the linear range of the detectors.
  - Filter the sample through a low-binding syringe filter (e.g., 0.22  $\mu\text{m}$ ) to remove any large aggregates that could clog the column.
- Data Acquisition:
  - Inject a defined volume of the LNP sample onto the column.
  - Monitor the elution profile using UV, MALS, and refractive index (RI) detectors.
- Data Analysis:
  - The elution time provides information on the relative size of the particles.
  - The MALS detector data is used to calculate the radius of gyration ( $R_g$ ) and the molecular weight of the eluting particles.
  - The peak shape and width in the chromatogram provide an indication of the polydispersity of the LNP sample.[\[11\]](#)

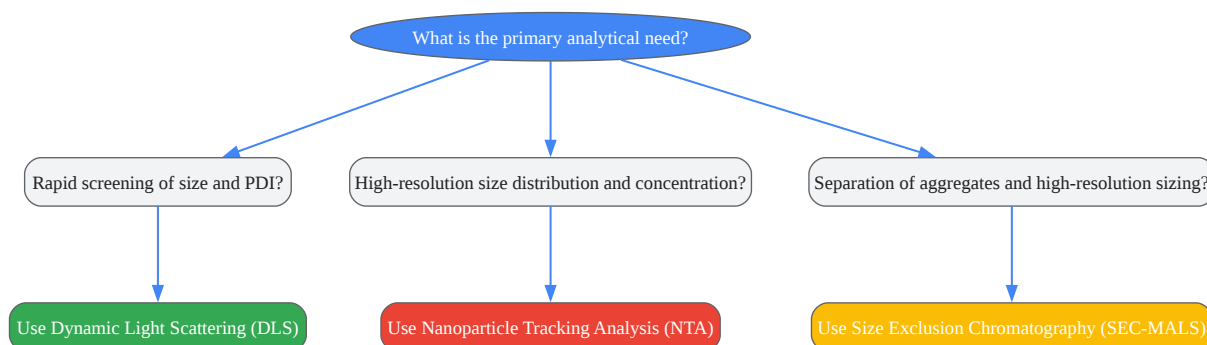


[Click to download full resolution via product page](#)

*Workflow for Size Exclusion Chromatography (SEC) of LNPs.*

## Selecting the Appropriate Technique

The choice of characterization technique depends on the specific requirements of the analysis.





[Click to download full resolution via product page](#)

*Decision tree for selecting an LNP characterization technique.*

## Conclusion

The characterization of lipid nanoparticle size and polydispersity is a critical aspect of the development and quality control of LNP-based therapeutics. Dynamic Light Scattering, Nanoparticle Tracking Analysis, and Size Exclusion Chromatography are powerful and often complementary techniques that provide essential information on these key quality attributes. The protocols and guidelines presented in this document offer a framework for the robust and reliable characterization of lipid nanoparticles. It is often beneficial to use a multi-technique approach to gain a comprehensive understanding of the LNP formulation.[3][16]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. m.youtube.com [m.youtube.com]
- 2. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exciting Advances in Lipid Nanoparticle Characterization | Malvern Panalytical [malvernpanalytical.com]
- 4. Quality assessment of LNP-RNA therapeutics with orthogonal analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. allanchem.com [allanchem.com]
- 6. Isinstruments.ch [isinstruments.ch]
- 7. youtube.com [youtube.com]
- 8. Polydispersity Index: Significance and symbolism [wisdomlib.org]
- 9. biopharminternational.com [biopharminternational.com]

- 10. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 11. Polydispersity characterization of lipid nanoparticles for siRNA delivery using multiple detection size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 13. What can nanoparticle tracking analysis tell you about LNP samples and when should you use it?" | Malvern Panalytical [malvernpanalytical.com]
- 14. Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term -70 °C and 4 °C Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- To cite this document: BenchChem. [Characterizing Lipid Nanoparticle Size and Polydispersity: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1181182#techniques-for-characterizing-lipid-nanoparticle-size-and-polydispersity]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)